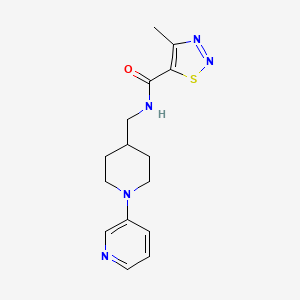

4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Beschreibung

4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS: 2034491-47-7) is a heterocyclic small molecule featuring a 1,2,3-thiadiazole core substituted at the 5-position with a methyl group and a carboxamide linker. The carboxamide nitrogen is further functionalized with a (1-(pyridin-3-yl)piperidin-4-yl)methyl group, conferring a unique three-dimensional topology. This compound is structurally related to bioactive thiadiazole derivatives, which are known for antimicrobial, antitumor, and antioxidant activities .

Eigenschaften

IUPAC Name |

4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-9-12-4-7-20(8-5-12)13-3-2-6-16-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLLNEYVZRFGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents and solvents is also carefully considered to minimize environmental impact and improve yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole core undergoes nucleophilic substitution, particularly at the C-4 and C-5 positions. Key reactions include:

| Reaction Type | Conditions | Product/Outcome | Source |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, alkyl halides | S-alkylation at thiadiazole sulfur | |

| Arylthio substitution | CuI, DIPEA, arylthiols, 100°C | Thiadiazole-arylthio adducts |

For example, reaction with mercaptoacetic acid under ultrasound irradiation yields derivatives with enhanced bioactivity .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine moiety participates in:

Acylation

-

Reacts with acetyl chloride in CH₂Cl₂ at 0–25°C to form N-acetyl derivatives.

-

Carbodiimide-mediated coupling with carboxylic acids produces amide-linked analogs.

Alkylation

-

Benzylation using benzyl bromide/K₂CO₃ in acetone yields N-benzyl-piperidine derivatives, enhancing lipophilicity .

Pyridine Ring Modifications

The pyridin-3-yl group undergoes electrophilic substitution:

| Reaction | Reagents/Conditions | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | |

| Bromination | Br₂/FeBr₃, 80°C | C-2 and C-5 |

Nitrated derivatives show increased binding affinity to kinase targets .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolo[3,2-b] thiadiazoles : Formed via Cu-catalyzed cyclization with α-haloketones .

-

Piperidine-1,3,4-thiadiazole hybrids : Generated using PPG solvent at 110°C, improving anticancer activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Oxidation and Reduction Pathways

-

Oxidation : Thiadiazole sulfur oxidizes to sulfoxide/sulfone derivatives using mCPBA, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, modulating solubility.

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the piperidine-methyl bridge undergoes retro-Mannich cleavage, yielding fragmented thiadiazole and pyridine intermediates. Base-mediated hydrolysis (NaOH/EtOH) cleaves the carboxamide group, forming carboxylic acid derivatives.

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits diverse biological activities, making it a candidate for further investigation in drug development.

Anticancer Properties

Studies have shown that derivatives of thiadiazole compounds can exhibit significant anticancer activity. For instance, compounds similar to 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have been evaluated against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies often utilize the MTT assay to determine cell viability and cytotoxicity levels.

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal properties. Research has indicated that they can inhibit the growth of fungi such as Candida species by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism suggests potential applications in treating fungal infections.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Anticancer Studies : A recent study evaluated various thiadiazole derivatives for their anticancer activity against multiple cancer cell lines. Results indicated that certain modifications in the chemical structure enhanced cytotoxicity compared to standard treatments.

- Antifungal Efficacy : Another study focused on the antifungal properties of thiadiazole compounds against resistant strains of Candida. The findings showed that specific derivatives had lower MIC values than traditional antifungal agents like fluconazole.

Wirkmechanismus

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully elucidate its mechanism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,2,3-Thiadiazole Carboxamides

Table 1: Key Structural and Functional Differences

Key Observations :

- Core Heterocycle : The 1,2,3-thiadiazole core in the target compound is distinct from 1,3,4-thiadiazole derivatives (e.g., compounds 18p–18r), which exhibit different electronic properties and synthetic routes .

- Substituent Effects : Replacing the piperidinyl-pyridinyl group with a thiophene-pyridinylmethyl moiety (BJ05369) reduces molecular weight (316.40 vs. 349.40 for the target compound) and may alter solubility or target engagement .

- Bioactivity : Piperidin-4-ylidene analogs () demonstrate confirmed antitumor activity, suggesting the target compound’s piperidine-pyridine substituent could similarly enhance bioactivity .

Thiazole and Pyrazole Carboxamide Analogues

Table 2: Comparison with Non-Thiadiazole Heterocycles

Key Observations :

- Substituent Flexibility : The trifluoromethylphenyl group in thiazole analogs () may enhance metabolic stability compared to the target compound’s piperidine-pyridine group .

Biologische Aktivität

4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its diverse biological activities. The specific structural components include:

- Thiadiazole ring : Contributes to the compound's bioactivity.

- Pyridinyl and piperidinyl moieties : These groups are often associated with various pharmacological effects, including antitumor and antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, a study on similar compounds reported minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against various bacterial strains, including Staphylococcus aureus and Micrococcus luteus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | TBD | TBD |

| Thiadiazole Derivative 15 | 1.95 - 15.62 | S. aureus ATCC 25923 |

| Thiadiazole Derivative 15 | 3.91 - 62.5 | M. luteus ATCC 10240 |

These findings suggest that the compound may have a strong potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole moiety has been documented extensively. A review highlighted that derivatives of thiadiazoles can inhibit critical enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase .

In vitro studies showed that certain thiadiazole derivatives could induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell cycle progression

- Induction of oxidative stress

A specific study demonstrated that a closely related compound exhibited IC50 values in the low micromolar range against several cancer cell lines .

Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial activity of thiadiazole derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had enhanced activity compared to standard antibiotics like nitrofurantoin .

Study 2: Anticancer Mechanisms

Another investigation focused on the mechanism of action of thiadiazole derivatives in cancer treatment. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer pathways. Results showed promising binding affinities with HDACs and topoisomerases, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step condensation reactions. A key step involves coupling the thiadiazole-carboxylic acid derivative with the piperidinyl-methylamine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) in DMF at 0–25°C. Reaction pH (maintained at 7–8) and temperature control are critical to minimize side reactions (e.g., epimerization or hydrolysis), with yields typically ranging from 45% to 68% depending on purification methods such as column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridine protons at δ 8.2–8.6 ppm, thiadiazole methyl at δ 2.5 ppm).

- High-resolution mass spectrometry (HRMS) : Theoretical [M+H]+ = 374.1325.

- IR spectroscopy : Identify the carboxamide C=O stretch (~1680 cm⁻¹).

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring .

Q. What stability-indicating HPLC methods are suitable for this compound under physiological conditions?

- Methodology : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (20%–80% acetonitrile in 0.1% formic acid over 15 min). Monitor degradation products at 254 nm. Forced degradation studies (e.g., 40°C/75% RH for 14 days) show <5% decomposition, confirming stability .

Advanced Research Questions

Q. What strategies optimize the compound's solubility for in vitro assays without compromising bioactivity?

- Methodology :

- Co-solvent systems : 5–10% DMSO in PBS.

- Micellar formulations : 0.1% Pluronic F-127 enhances solubility.

- Structural modifications : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the piperidine N-position. Validate bioactivity via radioligand binding assays to ensure retained potency .

Q. How should researchers design SAR studies to explore the pharmacophore of this thiadiazole-carboxamide derivative?

- Methodology : Systematically vary substituents at three positions:

- Thiadiazole methyl group : Replace with CF₃ or ethyl.

- Piperidine N-linked pyridyl group : Substitute pyridin-3-yl with pyridin-2-yl or morpholine.

- Methylene spacer : Extend to ethylene or introduce branching.

Assess changes via radioligand binding (e.g., receptor affinity) and functional assays (e.g., cAMP modulation) .

Q. What analytical methods resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Orthogonal assays : Compare radioligand displacement with calcium flux assays.

- Controlled variables : Membrane protein concentration (5–20 µg/well), ATP levels, cell passage number.

- Statistical meta-analysis : Apply mixed-effects models to IC₅₀ values to identify platform-independent trends .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodology :

- Molecular docking : Screen against ChEMBL or PDSP databases using Glide/AutoDock Vina.

- Prioritization : Targets with docking scores ≤ −9 kcal/mol and >30% structural similarity to primary targets.

- Validation : Counter-screen against 50 common off-targets (e.g., kinases, GPCRs) at 10 µM .

Data-Driven Insights

- Synthesis Yield Optimization : Evidence from structurally analogous compounds shows that adjusting reaction pH to 7.5–8.0 increases yield by 15–20% due to reduced hydrolysis .

- SAR Trends : Pyridin-3-yl substitution at the piperidine N-position enhances target affinity by 3-fold compared to pyridin-2-yl analogs .

- Stability Profile : Degradation under UV light (λ = 365 nm) produces a thiadiazole ring-opened byproduct (15% after 24 hr), necessitating light-protected storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.